molecular formula C13H12N2O2 B5427749 (2-nitrobenzyl)phenylamine CAS No. 33331-19-0

(2-nitrobenzyl)phenylamine

Cat. No. B5427749
CAS RN: 33331-19-0
M. Wt: 228.25 g/mol
InChI Key: YQNDTDFMUIYCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenylamine compounds, such as “(2-nitrobenzyl)phenylamine”, typically involves a two-stage process . The first stage involves the conversion of nitrobenzene into phenylammonium ions using a mixture of tin and concentrated hydrochloric acid . The second stage involves the conversion of the phenylammonium ions into phenylamine . Sodium hydroxide solution is added to the product of the first stage of the reaction .


Molecular Structure Analysis

Phenylamine has an -NH2 group attached directly to a benzene ring . The structure of phenylamine is slightly different from simple primary amines like methylamine because the lone pair on the nitrogen atom interacts with the delocalized electrons in the benzene ring .


Chemical Reactions Analysis

Phenylamine reacts with acids like hydrochloric acid in the same way as any other amine . Despite the fact that phenylamine is only a very weak base, with a strong acid like hydrochloric acid, the reaction is completely straightforward .


Physical And Chemical Properties Analysis

Pure phenylamine is a colorless liquid, but it darkens rapidly on exposure to light and air . It is normally a brown oily liquid . The melting and boiling points of phenylamine are -6.2°C and 184°C respectively .

Safety and Hazards

“(2-nitrobenzyl)phenylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[(2-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNDTDFMUIYCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031612
Record name N-(2-Nitrobenzyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33331-19-0
Record name N-(2-Nitrobenzyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.